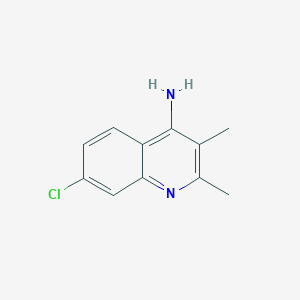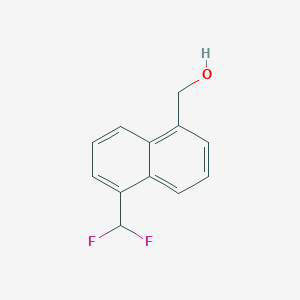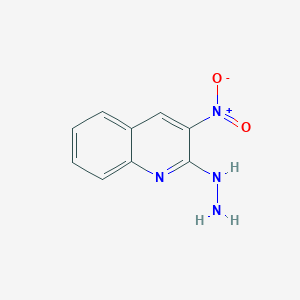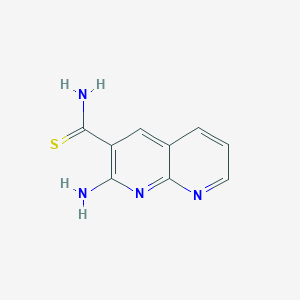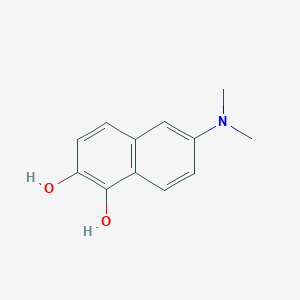
6-(Dimethylamino)naphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethylamino)naphthalene-1,2-diol is an organic compound that belongs to the class of peri-naphthalenes. These compounds are derivatives of naphthalene, characterized by substituents at the 1- and 8-positions, which are relatively close due to the rigidity of the naphthalene skeleton . This compound exhibits unique photophysical and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)naphthalene-1,2-diol typically involves the nitration of naphthalene, followed by reduction and subsequent functional group transformations. One common method includes the nitration of naphthalene to produce 1,8-dinitronaphthalene, which is then hydrogenated to form the diamine. The diamine can also be synthesized by reacting the 1,8-diol with ammonia at high temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and hydrogenation processes, similar to those used in laboratory synthesis. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)naphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Conversion to diamines.
Substitution: Formation of various substituted naphthalenes.
Scientific Research Applications
6-(Dimethylamino)naphthalene-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)naphthalene-1,2-diol involves its interaction with molecular targets through its fluorescent properties. The compound acts as a donor and acceptor of electrons, making it suitable for use as a fluorescent chemosensor . The conjugated pi-system, modified with electron-donating and electron-withdrawing groups, enhances its photophysical properties.
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimethylamino)naphthalene:
1,8-Bis(dimethylboryl)naphthalene:
1,8-Bis(diphenylphosphino)naphthalene: Used as a ligand precursor.
Uniqueness
6-(Dimethylamino)naphthalene-1,2-diol is unique due to its specific substitution pattern and the resulting photophysical properties. Its ability to act as both a donor and acceptor of electrons, combined with its strong fluorescence, makes it particularly valuable in fluorescence-based applications.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-(dimethylamino)naphthalene-1,2-diol |
InChI |
InChI=1S/C12H13NO2/c1-13(2)9-4-5-10-8(7-9)3-6-11(14)12(10)15/h3-7,14-15H,1-2H3 |
InChI Key |
HOHKPEWOIFVYBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


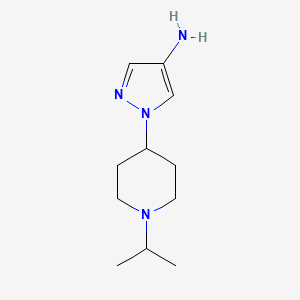


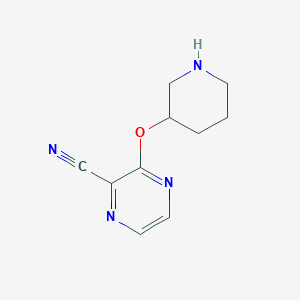
![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)

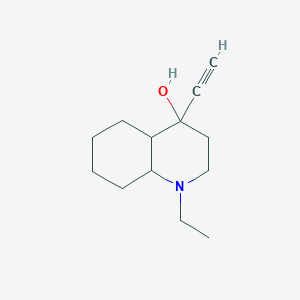
![1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-](/img/structure/B11897063.png)
